N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H22N2O3S It is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative, followed by acylation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Uniqueness
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O3S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H22N2O3S/c1-11-8-12(2)10-17(9-11)21(19,20)15-6-4-14(5-7-15)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
InChI Key |
GBMYTZNKLNKKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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